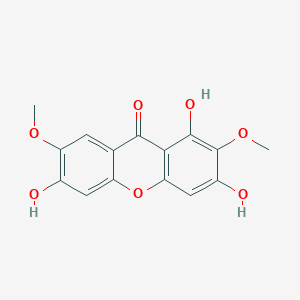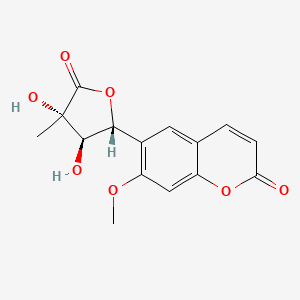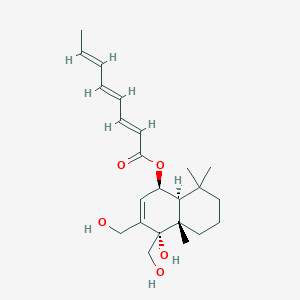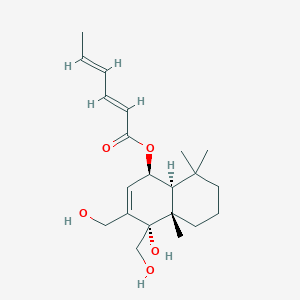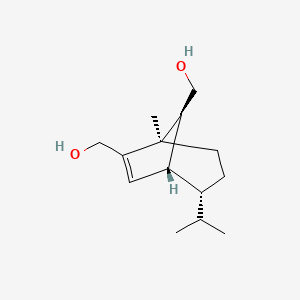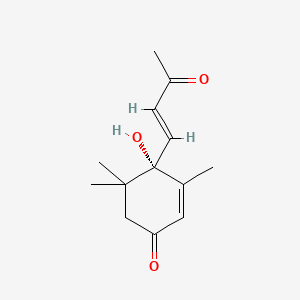
PtdIns-(3,4,5)-P3(1-硬脂酰,2-花生四烯酰)(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Centuarin α and Akts are examples of PtdIns-(3,4,5)-P3-binding proteins. Protein-binding to PtdIns-(3,4,5)-P3 is important for cytoskeletal rearrangements and membrane trafficking. PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific PLC. Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. For further reading on inositol phospholipids, see also references and .
科学研究应用
海洋鱼类中的积累和意义
Tanaka 等人(2003 年)的一项研究表明,在黄尾鱼(Seriola quinqueradiata)这种海洋鱼类中,磷脂酰肌醇 (PtdIns) 主要包含 1-硬脂酰-2-花生四烯酰种类。这种组成在各种鱼类组织中是保守的,并且可能具有与哺乳动物中类似的生理意义,可能在细胞中充当信号分子 (Tanaka 等人,2003 年)。
乙醇处理大鼠的变化
Cronholm 等人(1992 年)研究了含乙醇饮食对大鼠的影响,发现胰腺中 PtdIns 磷脂的花生四烯酰种类显着减少。这项研究表明,乙醇摄入可以改变 PtdIns 磷脂的分子组成,从而可能影响细胞信号传导过程 (Cronholm 等人,1992 年)。
化学合成和非对映异构体
Gaffney 和 Reese(2001 年)描述了天然存在的 PtdIns(3,4,5)P3 的化学合成,其中甘油的 1- 和 2-羟基功能被硬脂酸和花生四烯酸酯化。还报道了其非对映异构体的合成,突出了化学复杂性和多种生物活性的潜力 (Gaffney 和 Reese,2001 年)。
对细胞机制的见解
Postle 等人(2004 年)进行了一项研究,重点关注哺乳动物细胞 PtdIns 在体内的合成和组成。他们发现 PtdIns 被合成为多种种类,这表明膜之间的选择性转运或特定分子种类的水解可能是调节 PtdIns 及其衍生物组成的关键 (Postle 等人,2004 年)。
对人神经母细胞的调节
Pacini 等人(2004 年)证明,花生四烯酸可以显着增强花生四烯酸被人神经母细胞中的 PtdIns 的掺入,表明 PtdIns 实现其 1-硬脂酰-2-花生四烯酰构型的潜在机制。这一发现对理解 PtdIns 在神经生物学中的作用具有重要意义 (Pacini 等人,2004 年)。
在细胞信号传导和疾病中的作用
Manna 和 Jain(2015 年)回顾了 PtdIns(3,4,5)P3 信号传导在各种细胞功能中的作用及其在肥胖和糖尿病等代谢疾病中的意义。他们强调,失调的 PtdIns(3,4,5)P3 信号传导是胰岛素抵抗的主要介质,将其与更广泛的健康问题联系起来 (Manna 和 Jain,2015 年)。
属性
分子式 |
C47H82O22P4 · 4Na |
|---|---|
分子量 |
1215 |
InChI |
InChI=1S/C47H86O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13, |
InChI 键 |
JCZJAQPLXIVRFT-BPEMJPOJSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(OCC(OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O.[Na+].[Na+].[Na+].[Na+] |
同义词 |
Phosphatidylinositol-3,4,5-triphosphate C-18 (sodium salt) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



